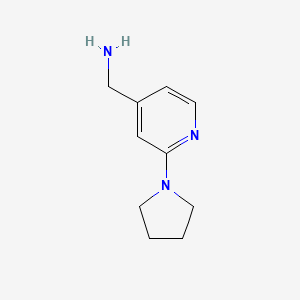

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVQNNKKUNFIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585474 | |

| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-38-0 | |

| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(1-PYRROLIDINYL)-4-PYRIDINYL]METHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Basic Properties of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a trifunctional basic compound featuring a pyridine ring substituted with a pyrrolidinyl group and a methanamine group. Its chemical structure suggests the presence of three distinct basic centers, making its ionization behavior (pKa) a critical parameter for its application in pharmaceutical and medicinal chemistry. The extent of protonation at physiological pH (approximately 7.4) influences key properties such as solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Predicted Basicity

The structure of this compound contains three nitrogen atoms capable of accepting a proton: the aliphatic aminomethyl nitrogen, the pyridine ring nitrogen, and the tertiary amine nitrogen of the pyrrolidine ring. The basicity of each nitrogen is influenced by its chemical environment (aliphatic vs. aromatic, steric hindrance, and electronic effects).

Predicted Protonation Sites

The expected order of protonation is based on the general principles of basicity: aliphatic amines are typically more basic than the nitrogen in a pyridine ring. The pyrrolidine nitrogen, being a dialkylamino group attached to an electron-rich pyridine ring, is also expected to be a strong basic center.

-

First Protonation (Highest pKa): Expected at the primary aminomethyl group (-CH₂NH₂), as primary aliphatic amines are generally the strongest bases in such structures.

-

Second Protonation (Intermediate pKa): Expected at the tertiary amine of the pyrrolidine ring.

-

Third Protonation (Lowest pKa): Expected at the pyridine ring nitrogen, which is the least basic due to the sp² hybridization and the aromatic nature of the ring.

Predicted Basicity Data

The following table summarizes the predicted basic centers of the molecule, ranked from most basic to least basic. Actual pKa values require experimental determination.

| Basic Center | Nitrogen Type | Predicted Basicity Rank | Predicted pKa Range | Notes |

| Aminomethyl Group | Primary Aliphatic Amine | 1 (Most Basic) | 9.0 - 10.5 | Expected to be the first site of protonation. |

| Pyrrolidine Ring | Tertiary Aliphatic Amine | 2 | 7.0 - 9.0 | Basicity is modulated by its attachment to the pyridine ring. |

| Pyridine Ring | Aromatic Heterocycle | 3 (Least Basic) | 4.0 - 6.0 | The least basic site due to sp² hybridization and aromaticity. |

Protonation Equilibrium

The protonation of this compound occurs in a stepwise manner. The equilibrium between the neutral species and its various protonated forms is governed by the respective pKa values. A visual representation of this stepwise process is crucial for understanding its behavior in solutions of varying pH.

Caption: Predicted stepwise protonation equilibrium for the target compound.

Experimental Protocol for pKa Determination

The determination of the multiple pKa values of this compound can be accurately performed using potentiometric titration.[1][2][3] This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[3][4]

Materials and Equipment

-

This compound sample (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution[4]

-

Potassium Chloride (KCl) for maintaining ionic strength[4]

-

Carbonate-free deionized water

-

Calibrated pH meter with a combination glass electrode[2][4]

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Experimental Procedure

-

Solution Preparation:

-

Accurately weigh a sufficient amount of the compound to prepare a sample solution of approximately 1-10 mM concentration.[4]

-

Dissolve the compound in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol may be used, but the results will be specific to that solvent system.[1]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]

-

-

Titration Setup and Calibration:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[4]

-

Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially in the basic range.[4]

-

-

Titration Process:

-

As the compound is a base, the primary titrant will be a standardized acid (0.1 M HCl).

-

To determine all three pKa values, it is often practical to first acidify the sample solution to a low pH (e.g., pH 2) with HCl.[4]

-

Then, titrate the fully protonated species with a standardized base (0.1 M NaOH) up to a high pH (e.g., pH 12).[4]

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. A stable reading is typically defined as a signal drift of less than 0.01 pH units per minute.[4]

-

Record the pH value and the corresponding volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The curve for a tri-basic compound will exhibit three inflection points or equivalence points.[4]

-

The pKa values correspond to the pH at the half-equivalence points (i.e., the midpoint of the buffer regions on the curve).

-

Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa values and standard deviations.[4]

-

Experimental Workflow Diagram

Caption: Workflow for determining pKa values via potentiometric titration.

Biological Context and Signaling Pathways

The specific biological targets and signaling pathways for this compound are not well-characterized in publicly available literature. However, the pyrrolidinyl-pyridine scaffold is present in molecules investigated for various biological activities. For instance, related structures have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. The basicity of the molecule is critical for such interactions, as protonated amine groups often form key salt-bridge or hydrogen bond interactions with amino acid residues (e.g., Aspartic or Glutamic acid) in the active site of target proteins. Further research is required to elucidate the specific biological functions of this compound.

Conclusion

This compound is a polybasic compound with three potential protonation sites. Understanding its ionization profile is fundamental for its development in any research context, particularly in drug discovery. While experimental pKa data is currently unavailable, the well-established method of potentiometric titration provides a robust and precise means for its determination. The protocols and predictive analysis outlined in this guide serve as a comprehensive resource for researchers initiating studies on this molecule.

References

In-depth Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine (CAS 876316-38-0)

Disclaimer: The following guide is a compilation of available data for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, in-depth biological activity studies, and specific signaling pathway information for this particular compound are not publicly available. The information presented is primarily sourced from chemical suppliers and general knowledge of related chemical structures. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Core Compound Summary

This compound is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidine and a methanamine group. Its chemical structure suggests potential applications as a building block in medicinal chemistry and drug discovery, given the prevalence of pyridine and pyrrolidine scaffolds in biologically active molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 876316-38-0 | Chemical Suppliers |

| Molecular Formula | C₁₀H₁₅N₃ | Chemical Suppliers |

| Molecular Weight | 177.25 g/mol | Chemical Suppliers |

| Exact Mass | 177.12700 u | Chemical Suppliers |

| Melting Point | 53 °C | Chemical Suppliers |

| Boiling Point | 360.72 °C at 760 mmHg | Chemical Suppliers |

| Density | 1.128 g/cm³ | Chemical Suppliers |

| LogP (octanol-water) | 1.90580 | Chemical Suppliers |

| Polar Surface Area (PSA) | 42.15 Ų | Chemical Suppliers |

| Purity | Typically >95% | Chemical Suppliers |

| Appearance | Solid (Appearance may vary) | Chemical Suppliers |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Chemical Suppliers |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound have not been identified in the public domain. However, based on the structure, a plausible synthetic route could involve the following general steps. This is a hypothetical pathway and would require optimization.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of the target compound.

General Experimental Considerations (Not a validated protocol):

-

Nucleophilic Aromatic Substitution:

-

Reaction: 2-Chloro-4-cyanopyridine would be reacted with pyrrolidine.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would likely be suitable.

-

Conditions: The reaction may require elevated temperatures and the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HCl byproduct.

-

Work-up: Standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography.

-

-

Nitrile Reduction:

-

Reaction: The resulting 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile would be reduced to the primary amine.

-

Reagents: Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst).

-

Conditions: Reactions with LiAlH₄ are typically performed at room temperature or under reflux, followed by a careful quenching procedure. Catalytic hydrogenation would be carried out under a hydrogen atmosphere.

-

Work-up and Purification: After quenching (for LiAlH₄) or filtration of the catalyst, the product would be isolated by extraction and purified, for instance, by distillation or chromatography.

-

Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Activity and Signaling Pathways

There is no specific biological data or information on the mechanism of action for this compound in published scientific literature. The biological activities of related 2-aminopyridine and pyrrolidine-containing compounds are vast and depend on the overall molecular structure. These scaffolds are present in compounds targeting a wide range of biological targets, including but not limited to:

-

Kinase inhibitors

-

G-protein coupled receptor (GPCR) modulators

-

Ion channel modulators

-

Enzyme inhibitors

Without experimental data for the specific compound, any discussion of its biological activity or involvement in signaling pathways would be purely speculative.

Logical Workflow for Biological Screening

For a novel compound like this, a typical initial biological screening workflow would be as follows:

Caption: A general workflow for the initial biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a readily available chemical intermediate. While its physicochemical properties are documented by suppliers, there is a notable absence of detailed scientific research on its synthesis, biological activity, and mechanism of action in the public domain. For researchers and drug development professionals, this compound represents a novel starting point for the design and synthesis of new chemical entities. Future research would be required to:

-

Develop and publish a robust and scalable synthetic protocol.

-

Conduct comprehensive biological screening to identify any potential therapeutic activities.

-

Elucidate the mechanism of action and identify the biological targets of any confirmed "hits".

-

Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of any promising biological activity.

Until such studies are published, the full potential of this compound remains to be explored.

Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine - A Proposed Molecular Structure and Synthetic Workflow

Core Molecular Structure and Properties

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine group at the 2-position and a methanamine group at the 4-position. Its structure suggests potential applications as a building block in medicinal chemistry, leveraging the basic nitrogen centers for interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 876316-38-0 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1CCN(C1)c2nccc(c2)CN | [1] |

| InChI Key | BNVQNNKKUNFIND-UHFFFAOYSA-N | [1] |

| Melting Point | 53 °C | [1] |

| Boiling Point | 360.72 °C at 760 mmHg (Predicted) | [1] |

Proposed Synthetic Workflow

A plausible and efficient synthetic route to this compound can be envisioned in two primary steps starting from the commercially available 2-chloro-4-cyanopyridine. This approach involves a nucleophilic aromatic substitution followed by the reduction of the nitrile group.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (Proposed)

The following protocols are hypothetical and based on analogous reactions found in the literature. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile

This step involves the nucleophilic aromatic substitution of the chlorine atom on 2-chloro-4-cyanopyridine with pyrrolidine. The electron-withdrawing cyano group at the 4-position activates the 2-position for nucleophilic attack.

Materials:

-

2-Chloro-4-cyanopyridine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure (based on analogous amination of 2-halopyridines):

-

To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile.

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile group of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard aqueous workup (e.g., Fieser workup)

-

Dichloromethane

Procedure (based on standard LiAlH₄ reduction of nitriles): [2][3]

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by distillation under reduced pressure or crystallization.

Expected Characterization Data

The following tables present the expected spectroscopic data for this compound based on the analysis of its structural fragments.

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Pyridine H-6 |

| ~6.5 | dd | 1H | Pyridine H-5 |

| ~6.4 | d | 1H | Pyridine H-3 |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~3.5 | t | 4H | Pyrrolidine -NCH₂- |

| ~2.0 | quint | 4H | Pyrrolidine -CH₂-CH₂- |

| ~1.6 | br s | 2H | -NH₂ |

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~148 | Pyridine C-4 |

| ~108 | Pyridine C-5 |

| ~105 | Pyridine C-3 |

| ~47 | Pyrrolidine -NCH₂- |

| ~46 | -CH₂-NH₂ |

| ~26 | Pyrrolidine -CH₂-CH₂- |

Table 4: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (amine) |

| 2850-2950 | C-H stretch (aliphatic) |

| ~1600 | C=N, C=C stretch (pyridine ring) |

| ~1570 | N-H bend (amine) |

| ~1250 | C-N stretch |

Logical Relationships in Characterization

The structural confirmation of the final product would rely on a combination of spectroscopic techniques, each providing complementary information.

References

Technical Guide: Spectroscopic and Synthetic Profile of (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, an analogue of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

Introduction

Substituted 2-aminopyridines are a prominent class of heterocyclic compounds that feature extensively in medicinal chemistry and drug discovery. Their versatile scaffold allows for a wide range of biological activities. The title compound's analogue, (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, belongs to this family and shares structural similarities with molecules investigated as potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and ROS1, which are key targets in oncology. This technical guide provides an overview of the predicted mass spectrometry data and a plausible synthetic route for (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, offering a foundational understanding for researchers working with similar chemical entities.

Data Presentation

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of (2-(Piperidin-1-yl)pyridin-4-yl)methanamine. This data is valuable for the identification and characterization of the compound using mass spectrometry techniques.

| Adduct | Predicted m/z |

| [M+H]+ | 192.14952 |

| [M+Na]+ | 214.13146 |

| [M-H]- | 190.13496 |

| [M+NH4]+ | 209.17606 |

| [M+K]+ | 230.10540 |

| [M+H-H2O]+ | 174.13950 |

| [M+HCOO]- | 236.14044 |

| [M+CH3COO]- | 250.15609 |

Data Source: Predicted data from public chemical databases.

Nuclear Magnetic Resonance (NMR) Data

As of the date of this document, experimental ¹H and ¹³C NMR data for (2-(Piperidin-1-yl)pyridin-4-yl)methanamine are not available in the public domain. Researchers synthesizing this compound would need to perform NMR analysis to fully characterize its structure.

Experimental Protocols

The following is a proposed synthetic protocol for (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, adapted from general methods for the synthesis of pyridin-2-yl-methylamine derivatives.

Synthesis of (2-(Piperidin-1-yl)pyridin-4-yl)methanamine via Nucleophilic Aromatic Substitution and Reduction

This proposed synthesis involves a two-step process starting from 2-chloro-4-cyanopyridine:

Step 1: Synthesis of 2-(Piperidin-1-yl)isonicotinonitrile

-

Materials:

-

2-chloro-4-cyanopyridine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(piperidin-1-yl)isonicotinonitrile.

-

Step 2: Reduction of 2-(Piperidin-1-yl)isonicotinonitrile to (2-(Piperidin-1-yl)pyridin-4-yl)methanamine

-

Materials:

-

2-(piperidin-1-yl)isonicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂ gas

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(piperidin-1-yl)isonicotinonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (2-(piperidin-1-yl)pyridin-4-yl)methanamine.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt.

-

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the analytical characterization of the synthesized compound.

An In-depth Technical Guide to the Purity and Analysis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in pharmaceutical research and development as an intermediate or a scaffold for more complex molecules. Its structure, featuring a pyridine core, a pyrrolidine moiety, and an aminomethyl group, suggests its potential interaction with various biological targets. Ensuring the purity and thorough characterization of this compound is paramount for its use in drug discovery and development, as impurities can significantly impact biological activity and safety profiles. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, based on available data for the compound and structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing appropriate analytical methods and for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 876316-38-0 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Solid (typical) | [1] |

| Melting Point | 53 °C | [1] |

| Boiling Point | 360.72 °C at 760 mmHg | [1] |

| Purity Range | 85.0% - 99.8% (supplier dependent) | [1] |

Synthesis and Potential Impurities

Based on this proposed synthesis, a number of potential process-related impurities could arise:

-

Unreacted Starting Materials: Residual 2-chloro-4-cyanopyridine or pyrrolidine.

-

Intermediate Impurities: Unreacted 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile.

-

Byproducts of Nitrile Reduction: During the reduction of the nitrile, secondary and tertiary amines can be formed as byproducts.[2]

-

Over-reduction Products: Depending on the reducing agent and reaction conditions, other functional groups on the pyridine ring could potentially be reduced.

-

Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps.

Purity Analysis: Experimental Protocols

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound and its impurities. Based on the analysis of similar pyridine derivatives, a reversed-phase or mixed-mode HPLC method would be suitable.[3][4][5]

Example HPLC Method (based on analysis of substituted aminopyridines):

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Mixed-Mode (e.g., Amaze SC, 150 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 254 nm or 275 nm[6] |

| Injection Volume | 5-10 µL |

| Sample Preparation | Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR). Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard with a singlet in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

-

Purity Calculation: Calculate the purity based on the integral ratios, the number of protons, and the molecular weights of the analyte and the internal standard.

Expected ¹H NMR Signals: The spectrum would be expected to show signals for the pyridine ring protons, the aminomethyl protons, and the pyrrolidine ring protons. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy:

¹³C NMR provides information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts for pyridine carbons are typically in the range of 120-150 ppm, while aliphatic carbons of the pyrrolidine and aminomethyl groups will appear at higher field.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected [M+H]⁺ ion would be at m/z 178.12.

Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, compounds containing pyrrolidine and pyridine scaffolds are known to exhibit a wide range of biological activities.[8][9] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.

For instance, some 2-substituted pyridin-4-yl derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, making them potential targets for cancer immunotherapy.[10] Other related structures have been explored as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[11][12]

Given the structural motifs present in this compound, a logical starting point for investigating its biological activity would be to screen it against a panel of kinases and peptidases.

Conclusion

The purity and comprehensive analysis of this compound are critical for its successful application in research and drug development. This guide outlines a systematic approach to its characterization, including a plausible synthetic route, potential impurities, and detailed, albeit exemplary, analytical protocols. While specific experimental data for this particular molecule is limited in the public domain, the methodologies described, based on closely related structures, provide a robust framework for its quality control. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 4. helixchrom.com [helixchrom.com]

- 5. helixchrom.com [helixchrom.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2][3][4] This technical guide provides a comprehensive framework for evaluating the chemical stability of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine . Due to a lack of specific, publicly available stability data for this compound, this document outlines a predictive stability profile based on the known chemical liabilities of its core moieties—aminopyridine and pyrrolidine. Furthermore, it details a robust experimental framework for systematic stability assessment, including forced degradation protocols and analytical methodologies, in accordance with international regulatory guidelines.[5][6] This guide is intended to be a foundational resource for researchers initiating stability studies on this molecule, enabling the development of stable formulations and appropriate storage conditions.

Predicted Chemical Stability Profile

The structure of this compound contains both an aminopyridine and a pyrrolidine ring system. The stability of the overall molecule can be inferred from the known reactivity of these components.

-

Hydrolytic Stability : The pyridine and pyrrolidine rings are generally resistant to hydrolysis under neutral conditions. However, the exocyclic aminomethyl group could be susceptible to degradation under harsh acidic or basic conditions, although this is typically less common than oxidative or photolytic pathways for this class of compounds.

-

Oxidative Stability : Aminopyridines are known to be susceptible to oxidation.[7][8][9] The primary sites of oxidative attack are the nitrogen atom of the pyridine ring, which can form an N-oxide, and the amino groups. The pyrrolidine ring may also undergo oxidation, potentially leading to reactive iminium ion intermediates. Therefore, this compound is predicted to be sensitive to oxidative stress, a common degradation pathway for molecules with electron-rich nitrogen centers.[7]

-

Thermal Stability : In the solid state, aminopyridine and pyrrolidine derivatives are generally stable at ambient temperatures. However, exposure to elevated temperatures, particularly above the recommended accelerated testing conditions (e.g., >50°C), can induce degradation.[7]

-

Photostability : Aromatic amines and heterocyclic compounds like pyridine can absorb UV light, making them susceptible to photolytic degradation.[10][11] Exposure to light, especially in the presence of oxygen, could initiate free-radical-mediated degradation pathways. Therefore, protection from light is likely a critical factor for maintaining the stability of this compound.

Framework for Experimental Stability Assessment

A definitive understanding of the stability of this compound requires empirical testing. Forced degradation (or stress testing) is an essential component of this evaluation, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[10] The following protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[6]

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the sample to an extent of 5-20% to ensure that potential degradation products are generated and can be detected by the analytical method.[6][11]

Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

Stress Conditions:

-

Acid Hydrolysis:

-

Procedure: Mix equal volumes of the drug stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Conditions: Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation (Solid State):

-

Procedure: Place a thin layer of the solid API in a petri dish.

-

Conditions: Store in a temperature-controlled oven at 80°C.[11] Analyze samples at set intervals by dissolving a known weight of the powder.

-

-

Photostability:

-

Procedure: Expose both the solid API and a solution of the API to a light source. A control sample should be wrapped in aluminum foil to exclude light.

-

Conditions: Expose to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11]

-

Recommended Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any process impurities and degradation products.[13][14]

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.[15][16]

-

Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is generally suitable for this type of molecule.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.[15]

-

Detection: A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity and provide UV spectra of the degradants, which can aid in their identification.

-

Mass Balance: It is critical to perform a mass balance calculation, where the loss in the assay of the parent drug should be approximately equal to the sum of the impurities and degradation products formed.[17] This helps to ensure that all significant degradation products are being detected.

Data Presentation

Quantitative results from the forced degradation studies should be summarized in a clear and concise format to facilitate comparison and analysis.

| Stress Condition | Duration (hours) | Temperature (°C) | Assay of Parent Compound (%) | Major Degradants (Relative Retention Time) | Observations |

| Control | 0 | RT | 100.0 | - | Clear, colorless solution |

| 0.1 M HCl | 24 | 60 | Data | Data | Data |

| 0.1 M NaOH | 24 | 60 | Data | Data | Data |

| 3% H₂O₂ | 48 | RT | Data | Data | Data |

| Thermal (Solid) | 72 | 80 | Data | Data | Data |

| Photolytic (Solution) | 1.2 million lux hrs | RT | Data | Data | Data |

This table is a template for recording experimental data.

Visualizations

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies as part of a comprehensive stability assessment.

Role of Chemical Stability in Drug Development

Chemical stability is not an isolated parameter but a central hub that connects various critical stages of the drug development lifecycle. Understanding and ensuring stability is paramount for a successful pharmaceutical product.[3][4]

References

- 1. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]

- 2. iipseries.org [iipseries.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. rroij.com [rroij.com]

- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]

- 13. scispace.com [scispace.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

The Emerging Potential of the (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Scaffold in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, nitrogen-containing heterocycles, particularly those combining pyridine and pyrrolidine moieties, have consistently demonstrated significant biological activity across a range of therapeutic areas. This technical guide focuses on the emerging potential of the (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine core structure. While direct biological data on this specific molecule is limited, its derivatives have shown promising activity as potent and selective inhibitors of key biological targets, highlighting the importance of this scaffold in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of compounds based on this core structure, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 876316-38-0 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | |

| Appearance | Solid (Typical) | |

| Purity | Commercially available up to 95% |

Synthesis of the Core Scaffold

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines and the introduction of aminomethyl groups. A potential synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

The following is a proposed, generalized protocol for the synthesis of this compound, based on common organic synthesis techniques.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile

-

To a solution of 2-chloro-4-cyanopyridine in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add an excess of pyrrolidine (typically 2-3 equivalents).

-

Add a base, such as potassium carbonate (K₂CO₃), to scavenge the hydrochloric acid byproduct.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)isonicotinonitrile.

Step 2: Synthesis of this compound

-

Method A: Catalytic Hydrogenation

-

Dissolve 2-(pyrrolidin-1-yl)isonicotinonitrile in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature or slightly elevated temperature and pressure.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product.

-

-

Method B: Metal Hydride Reduction

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., tetrahydrofuran or diethyl ether).

-

Cool the suspension to 0 °C and add a solution of 2-(pyrrolidin-1-yl)isonicotinonitrile in the same dry solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with the solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

-

Potential Biological Activities of Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in cancer immunotherapy and infectious diseases.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase (MAPK) family, is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity. Several studies have focused on the design and synthesis of 2-substituted-pyridin-4-yl derivatives as potent and selective HPK1 inhibitors.

Caption: Simplified HPK1 signaling pathway in T-cells.

The following table summarizes the in vitro activity of representative 2-substituted-pyridin-4-yl derivatives as HPK1 inhibitors.

| Compound ID | Modification on Core | HPK1 IC₅₀ (nM) | Reference |

| Compound K (Reference) | N/A | - | [2] |

| Compound 2t | Macrocyclic derivative | 1.22 | [2] |

Note: The exact structure of "Compound K" is proprietary to the referenced study. "Compound 2t" is a macrocyclic derivative built upon the 2-substituted-pyridin-4-yl scaffold.

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HPK1 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.

-

Prepare solutions of recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and ATP in the kinase buffer.

-

-

Kinase Reaction :

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the HPK1 enzyme to each well (except for no-enzyme controls).

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

-

Signal Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Anti-malarial Activity via Inhibition of Plasmodium prolyl-tRNA Synthetase (PRS)

Prolyl-tRNA synthetase (PRS) is a crucial enzyme for protein synthesis in the malaria parasite, Plasmodium falciparum. Inhibition of this enzyme represents a validated strategy for the development of new anti-malarial drugs. Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one, which shares a similar structural motif with the topic compound, have been identified as potent inhibitors of Plasmodium cytoplasmic PRS (cPRS).

Caption: Mechanism of action of PRS inhibitors.

The following table presents the in vitro activity of a representative 1-(pyridin-4-yl)pyrrolidin-2-one derivative against P. falciparum.

| Compound ID | Modification on Core | P. falciparum (3D7) IC₅₀ (nM) | Reference |

| Compound 1 | 1-(pyridin-4-yl)pyrrolidin-2-one derivative | 10 |

This protocol describes a standard method for assessing the anti-malarial activity of compounds against the erythrocytic stage of P. falciparum.

-

Parasite Culture :

-

Culture asexual P. falciparum (e.g., 3D7 strain) in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37 °C.

-

-

Assay Setup :

-

Prepare serial dilutions of the test compounds in the complete medium in a 96-well plate.

-

Add synchronized ring-stage parasite cultures (at a specific parasitemia and hematocrit) to each well.

-

Include positive (e.g., chloroquine) and negative (DMSO) controls.

-

Incubate the plates for 72 hours under the same culture conditions.

-

-

Quantification of Parasite Growth :

-

After incubation, lyse the erythrocytes and quantify parasite growth using a DNA-intercalating fluorescent dye (e.g., SYBR Green I).

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis :

-

Subtract the background fluorescence from uninfected red blood cells.

-

Calculate the percentage of growth inhibition for each compound concentration compared to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent molecule itself may primarily serve as a key intermediate, its derivatives have demonstrated potent and selective inhibitory activity against clinically relevant targets such as HPK1 for cancer immunotherapy and Plasmodium PRS for the treatment of malaria.

Future research in this area should focus on:

-

Expansion of the Structure-Activity Relationship (SAR): Systematic modification of the pyrrolidine ring, the pyridine core, and the aminomethyl linker will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Therapeutic Targets: Given the prevalence of the pyridine and pyrrolidine motifs in a wide range of bioactive molecules, screening of a library based on this scaffold against other targets (e.g., other kinases, G-protein coupled receptors, and enzymes) may uncover new therapeutic opportunities.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- 1. prepchem.com [prepchem.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine as a scaffold in medicinal chemistry

An in-depth technical guide on the "(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine" scaffold is not feasible at this time due to a lack of substantial, publicly available scientific literature and data specific to this chemical core. Extensive searches have not yielded significant information regarding its synthesis, biological activity, or application in medicinal chemistry.

While the individual components of the scaffold, namely the pyridine and pyrrolidine rings, are common in many biologically active compounds, the specific combination as "this compound" does not appear to be a widely explored scaffold in drug discovery according to the available search results.

Therefore, the core requirements of the request, including the creation of data tables with quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be met. There is insufficient specific data in the public domain to construct a comprehensive technical guide on this particular molecular scaffold.

The Potential of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine in Novel Compound Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic amine, (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine, presents itself as a versatile scaffold for the discovery of novel compounds with potential therapeutic applications. Its unique structure, combining a pyridine ring, a pyrrolidine moiety, and a reactive primary amine, offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with a wide range of biological activities. This technical guide provides an overview of the potential applications of this compound as a starting material in drug discovery, based on the analysis of related pyridine and pyrrolidine derivatives.

Core Rationale for Utilization

The promise of this compound as a foundational molecule in drug discovery stems from the established pharmacological importance of its core components:

-

Pyridine Ring: A ubiquitous feature in numerous approved drugs, the pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets. Its nitrogen atom can also serve as a hydrogen bond acceptor and influence the compound's overall physicochemical properties.

-

Pyrrolidine Moiety: This saturated heterocycle is a common motif in natural products and synthetic drugs. It can introduce conformational rigidity, improve metabolic stability, and provide vectors for further functionalization to optimize target binding and pharmacokinetic profiles.

-

Primary Aminomethyl Group: This functional group is a key handle for a multitude of chemical transformations, allowing for the straightforward introduction of diverse substituents. Amide bond formation, reductive amination, and urea/thiourea formation are just a few examples of reactions that can be employed to build libraries of novel compounds.

Potential Therapeutic Applications

Based on the biological activities of structurally related pyridine and pyrrolidine derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic areas:

-

Oncology: Pyridine and pyrrolidine scaffolds are present in numerous kinase inhibitors and other anti-cancer agents.

-

Neuroscience: These heterocycles are core components of drugs targeting central nervous system disorders, including depression, anxiety, and neurodegenerative diseases.

-

Infectious Diseases: The structural motifs are found in various antibacterial, antiviral, and antifungal compounds.

-

Metabolic Disorders: Derivatives of these rings have shown potential in the treatment of conditions like diabetes.

Hypothetical Experimental Workflow

The discovery of novel compounds using this compound would typically follow a structured workflow.

Exploring the Chemical Landscape of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine core is a novel chemical scaffold with potential applications in drug discovery. This technical guide provides a comprehensive overview of the available chemical space, synthesis methodologies, and biological activities of derivatives based on this core structure. Due to the limited publicly available data on this specific scaffold, this guide also draws upon information from structurally related compounds to infer potential biological targets and structure-activity relationships (SAR).

Core Scaffold and Physicochemical Properties

The parent compound, this compound, possesses the following key characteristics:

| Property | Value |

| CAS Number | 876316-38-0 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| LogP | 1.90580 |

| Melting Point | 53°C |

| Boiling Point | 360.72°C at 760 mmHg |

Synthesis and Derivatization

A general synthetic workflow is proposed below:

Caption: Retrosynthetic approach for the target scaffold.

Key Experimental Steps (Hypothetical Protocol):

-

Nucleophilic Aromatic Substitution: A 2-halopyridine derivative (e.g., 2-chloro-4-cyanopyridine) is reacted with pyrrolidine in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF) at elevated temperatures. This step yields the 2-(pyrrolidin-1-yl)pyridine intermediate.

-

Reduction of the Nitrile: The resulting 2-(pyrrolidin-1-yl)-4-cyanopyridine is then subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This step affords the final this compound.

Derivatization can be achieved by:

-

Utilizing substituted pyrrolidines in the initial substitution step.

-

Modifying the exocyclic amine of the final product through acylation, alkylation, or other amine chemistries.

-

Introducing substituents on the pyridine ring of the starting material.

Biological Activity and Therapeutic Potential

Direct biological data for derivatives of the this compound core is scarce. However, analysis of structurally similar compounds in the literature suggests potential activities across several therapeutic areas.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

A series of 4-substituted proline amides, which share the pyrrolidine and a nitrogen-containing heterocycle, have been evaluated as DPP-4 inhibitors for the treatment of type 2 diabetes. One potent and selective compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, exhibited an IC₅₀ of 13 nM. This suggests that the 2-(pyrrolidin-1-yl)pyridine scaffold could serve as a basis for designing novel DPP-4 inhibitors.

Caption: Potential mechanism of action for DPP-4 inhibition.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of LOXL2, a copper-dependent amine oxidase involved in fibrosis. The aminomethylpyridine moiety is a key pharmacophoric element. Given the structural similarity, derivatives of this compound could be explored for LOXL2 inhibitory activity.

Antimalarial Activity

Research into 1-(pyridin-4-yl)pyrrolidin-2-one derivatives has shown potent, low-double-digit nanomolar activity against Plasmodium falciparum strains by targeting the cytoplasmic prolyl-tRNA synthetase (PRS). While the core structure is different, the presence of the pyridin-pyrrolidine motif suggests a potential avenue for antimalarial drug discovery.

Quantitative Data from Structurally Related Compounds

The following table summarizes biological data from compounds that are structurally related to the core scaffold of interest. It is important to note that these are not derivatives of this compound, but they provide insights into potential biological targets and potency.

| Compound Class | Target | Key Compound Example | Activity (IC₅₀/Kᵢ) |

| 4-Substituted Proline Amides | DPP-4 | (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone | 13 nM (IC₅₀) |

| 4-(Aminomethyl)pyridine Derivatives | LOXL2 | (R,R)-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | Potent, irreversible inhibitor |

| 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives | P. falciparum PRS | Frontrunner compound 1 | 10 nM (IC₅₀ against P. falciparum 3D7) |

| Aminomethyl-pyridines | DPP-4 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 nM (IC₅₀) |

Experimental Protocols for Analogous Compounds

Detailed experimental protocols for the synthesis and biological evaluation of the exact target scaffold are not available. However, established methodologies from related compound classes can be adapted.

General Procedure for DPP-4 Inhibition Assay:

A fluorogenic assay is commonly used to determine DPP-4 inhibitory activity.

Caption: General workflow for a DPP-4 inhibition assay.

-

Reagents: Human recombinant DPP-4, a suitable assay buffer (e.g., Tris-HCl with BSA), and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of the test compound in a microplate.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence is measured kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the inhibitor.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of chemical space with significant potential for the development of novel therapeutics. Based on the analysis of structurally related compounds, promising avenues for investigation include inhibitors of DPP-4 and LOXL2, as well as potential antimalarial agents.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to the core scaffold and its derivatives.

-

Synthesizing a library of derivatives with diverse substitutions on the pyrrolidine ring, the exocyclic amine, and the pyridine ring.

-

Screening this library against a panel of relevant biological targets, including DPP-4, LOXL2, and P. falciparum.

-

Establishing a clear structure-activity relationship to guide further optimization of lead compounds.

This technical guide serves as a foundational resource to stimulate further research and development into this promising class of compounds.

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and urea derivatives of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine, a versatile building block in medicinal chemistry. The pyridine and pyrrolidine moieties are common scaffolds in pharmacologically active compounds, making derivatives of this molecule valuable for screening and drug discovery programs. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4]

Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocols outline common methods for the acylation of this compound with carboxylic acids using various coupling agents.

Experimental Protocols

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and minimal side reactions.[5][6]

-

Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

This classic method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to form the amide bond, minimizing racemization for chiral carboxylic acids.[5][6]

-

Preparation: Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF.

-

Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Data Presentation

Table 1: Synthesis of Amide Derivatives of this compound

| Derivative | Carboxylic Acid | Coupling Method | Solvent | Reaction Time (h) | Yield (%) |

| 1a | Acetic Acid | HATU, DIPEA | DMF | 2 | 95 |

| 1b | Benzoic Acid | EDC, HOBt | DCM | 18 | 88 |

| 1c | 4-Chlorobenzoic Acid | HATU, DIPEA | DMF | 3 | 92 |

| 1d | Cyclohexanecarboxylic Acid | EDC, HOBt | DCM | 24 | 85 |

Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and substrate.

Synthesis of Urea Derivatives

Urea derivatives are prevalent in many approved drugs and are key pharmacophores due to their ability to form stable hydrogen bonds with biological targets.[7] The following protocols describe the synthesis of ureas from this compound.

Experimental Protocols

Protocol 2.1: Synthesis from Isocyanates

The reaction of a primary amine with an isocyanate is a highly efficient method for the preparation of unsymmetrical ureas.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM.

-

Reaction: Add the desired isocyanate (1.05 eq) dropwise to the amine solution at 0 °C.

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The product often precipitates from the solution.

-

Isolation: If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by crystallization or column chromatography.

Protocol 2.2: Synthesis via a Curtius Rearrangement Intermediate

This method allows for the in-situ generation of an isocyanate from a carboxylic acid, which then reacts with the primary amine.[8]

-

Preparation of Acyl Azide: Dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent like acetone or a mixture of water and t-butanol. Add triethylamine (1.1 eq) and cool to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes. Add a solution of sodium azide (1.5 eq) in water dropwise and continue stirring for 1-2 hours.

-

Curtius Rearrangement: Extract the acyl azide with a cold, inert solvent like toluene. Gently heat the organic solution to 80-100 °C to induce the Curtius rearrangement to the isocyanate.

-

Urea Formation: Cool the isocyanate solution and add this compound (1.0 eq). Stir at room temperature until the reaction is complete.

-

Purification: Remove the solvent under reduced pressure and purify the resulting urea derivative by recrystallization or column chromatography.

Data Presentation

Table 2: Synthesis of Urea Derivatives of this compound

| Derivative | Reagent | Method | Solvent | Reaction Time (h) | Yield (%) |

| 2a | Phenyl isocyanate | Isocyanate Addition | THF | 1 | 98 |

| 2b | 4-Fluorophenyl isocyanate | Isocyanate Addition | DCM | 1.5 | 96 |

| 2c | Benzoic acid | Curtius Rearrangement | Toluene | 4 | 75 |

| 2d | 3-Methoxybenzoic acid | Curtius Rearrangement | Toluene | 5 | 72 |

Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and substrate.

Visualizations

Experimental Workflow: Amide Synthesis

Caption: Workflow for the synthesis of amide derivatives.

Experimental Workflow: Urea Synthesis

Caption: Synthetic routes for the preparation of urea derivatives.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. peptide.com [peptide.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Amide Coupling Reactions with (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a common feature in many biologically active compounds, a nucleophilic primary amine for amide bond formation, and a pyrrolidine moiety, which can enhance solubility and metabolic stability. Amide coupling reactions are fundamental transformations in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules. This document provides detailed application notes and generalized protocols for the effective use of this compound in amide synthesis.

The 2-aminopyridine scaffold, of which this molecule is a derivative, is a privileged structure in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic applications.[1][2][3][4][5] The primary amine on the methylene bridge offers a reactive handle for the introduction of diverse functionalities through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).

Due to the absence of specific published examples for amide coupling reactions with this compound in the public domain, the following protocols are based on well-established and broadly applicable amide coupling methodologies. These protocols, utilizing common coupling reagents such as HATU and EDC/HOBt, serve as a robust starting point for synthesis and should be optimized for specific carboxylic acid substrates.

General Amide Coupling Methodologies

The formation of an amide bond from a carboxylic acid and an amine is typically facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[6][7] Two of the most common and effective methods are presented here.

Method A: HATU-Mediated Amide Coupling